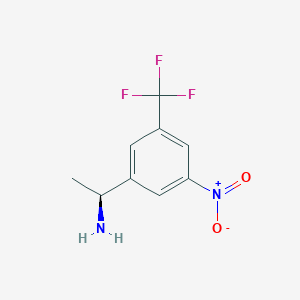
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a nitro group and a trifluoromethyl group on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine typically involves the following steps:
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Chiral Amine Formation: The chiral amine can be synthesized through asymmetric reduction or chiral resolution techniques.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and advanced reaction conditions may be employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidative derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as sodium hydride or organolithium compounds.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: Potential use as a building block for pharmaceuticals.
Organic Synthesis: Utilized in the synthesis of complex organic molecules.
Material Science:
Mecanismo De Acción
The mechanism of action of (S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- (S)-1-(3-Nitro-4-(trifluoromethyl)phenyl)ethan-1-amine
- (S)-1-(3-Nitro-5-(difluoromethyl)phenyl)ethan-1-amine
- (S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)propan-1-amine
Uniqueness
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine is unique due to the specific positioning of the nitro and trifluoromethyl groups, which can significantly influence its chemical properties and reactivity compared to similar compounds.
Actividad Biológica
(S)-1-(3-Nitro-5-(trifluoromethyl)phenyl)ethan-1-amine, a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group and a nitro group on the phenyl ring, contributing to its reactivity and interaction with biological targets. The compound's molecular formula is C9H10F3N2O2, and its molecular weight is approximately 234.18 g/mol .
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity. The presence of both the nitro and trifluoromethyl groups enhances its binding affinity to various targets, making it a promising candidate for pharmacological exploration.
Key mechanisms include:
- Enzyme Inhibition : The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Biochemical Probing : It serves as a biochemical probe to investigate enzyme mechanisms, providing insights into drug design and development .
Biological Activity Studies
Research has demonstrated significant biological activities associated with this compound. Below are notable findings from various studies:
Case Study 1: Inhibition of DprE1
A study evaluated the inhibitory effects of various compounds on DprE1, with this compound among the tested molecules. It showed significant inhibition with an IC50 value of 2.2 ± 0.1 μM, highlighting its potential as a therapeutic agent against tuberculosis .
Case Study 2: Cytotoxicity Assessment
In assessing the cytotoxic effects on mammalian cell lines, compounds including this compound were subjected to MTT assays. Results indicated a concentration-dependent decline in cell viability at higher concentrations, suggesting a need for careful dosing in therapeutic applications .
Propiedades
Fórmula molecular |
C9H9F3N2O2 |
|---|---|
Peso molecular |
234.17 g/mol |
Nombre IUPAC |
(1S)-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F3N2O2/c1-5(13)6-2-7(9(10,11)12)4-8(3-6)14(15)16/h2-5H,13H2,1H3/t5-/m0/s1 |
Clave InChI |
RZBQSBXQOWBINI-YFKPBYRVSA-N |
SMILES isomérico |
C[C@@H](C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N |
SMILES canónico |
CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















